molecular formula C17H19N9O3 B2940507 1-(3-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1797697-31-4

1-(3-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B2940507
M. Wt: 397.399
InChI Key: ZIPXFCJWUOWZPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C17H19N9O3 and its molecular weight is 397.399. The purity is usually 95%.
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Scientific Research Applications

Heteroaromatization in Synthesis

The compound is involved in heteroaromatization processes, leading to the synthesis of novel pyrimidine derivatives, such as [1,2,4]triazolo[1,5-c]pyrimidines, which display antimicrobial activity. This exemplifies its role in creating biologically active compounds (El-Agrody et al., 2001).

Enzyme Inhibitor Development

In herbicide research, derivatives of the compound are used to optimize protoporphyrinogen IX oxidase inhibitors. This leads to the discovery of compounds with high weed control potency, demonstrating its application in agricultural chemistry (Wang et al., 2021).

Synthesis of Antagonists

Derivatives of this compound play a role in synthesizing potent antagonists for specific receptors, like 5-HT2 receptor antagonists. This indicates its potential in developing drugs for neurological disorders (Watanabe et al., 1992).

Novel Derivatives for Antimicrobial Use

The compound is foundational in synthesizing novel heterocyclic compounds with antimicrobial properties. This includes the creation of derivatives like chromeno[3′,2′:5,6]pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidines, showcasing its importance in pharmaceutical research (Allehyani, 2022).

properties

IUPAC Name

1-[3-oxo-3-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]propyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N9O3/c27-15-3-5-25(17(29)20-15)6-4-16(28)24-9-7-23(8-10-24)13-1-2-14(22-21-13)26-12-18-11-19-26/h1-3,5,11-12H,4,6-10H2,(H,20,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPXFCJWUOWZPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)CCN4C=CC(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N9O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione

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